

use of 1-Ethynyl-1-cyclohexanol in pharmaceutical intermediate synthesis

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Compound of Interest

Compound Name: **1-Ethynyl-1-cyclohexanol**

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An In-Depth Guide to the Application of **1-Ethynyl-1-cyclohexanol** in Pharmaceutical Intermediate Synthesis

Authored by a Senior Application Scientist

This document provides a detailed exploration of **1-ethynyl-1-cyclohexanol**, a versatile bifunctional molecule, and its critical role as an intermediate in the synthesis of pharmaceutical compounds. For researchers, medicinal chemists, and drug development professionals, understanding the reactivity and applications of this building block is paramount for innovating novel synthetic pathways. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not just replicable, but also adaptable.

Introduction: The Strategic Value of 1-Ethynyl-1-cyclohexanol

1-Ethynyl-1-cyclohexanol (ECH) is a tertiary alcohol containing a terminal alkyne group.^[1] This unique structure, featuring two distinct and highly reactive functional sites—the terminal alkyne and the tertiary hydroxyl group—renders it an exceptionally valuable building block in fine chemical and pharmaceutical synthesis.^{[1][2]} The alkyne moiety provides a gateway for carbon-carbon bond formation through various coupling reactions, while the hydroxyl group can be derivatized or used to modulate the physicochemical properties of a target molecule.^[2] Its

applications range from being a precursor in the synthesis of sedative drugs like ethinamate to its use in creating complex molecular frameworks for modern drug discovery.[3][4]

Physicochemical Properties and Safe Handling

Accurate knowledge of a reagent's properties and safety requirements is the foundation of any successful and safe synthesis.

Key Physicochemical Data

The following table summarizes the essential properties of **1-ethynyl-1-cyclohexanol**.

Property	Value	Reference(s)
CAS Number	78-27-3	[4][5][6]
Molecular Formula	C ₈ H ₁₂ O	[5][7]
Molecular Weight	124.18 g/mol	[5][6]
Appearance	White to pale yellow low-melting solid	[1][7]
Melting Point	30-33 °C	[4][6]
Boiling Point	180 °C (at 1013 hPa)	[4][6]
Density	0.967 - 0.976 g/cm ³ at 20-25 °C	[4][6]
Solubility	10 g/L in water; soluble in common organic solvents	[1][6]
Flash Point	73 °C (closed cup)	[6]

Safety and Handling Protocols

1-Ethynyl-1-cyclohexanol is classified as harmful if swallowed and toxic in contact with skin. [8][9] Strict adherence to safety protocols is mandatory.

- Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[5][8][10] Work in a well-ventilated area or a chemical fume hood.[5][11]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, finely powdered metals, and strong reducing agents.[5][10] Keep away from sources of ignition.[5]
- First Aid Measures:
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[5][10][11] Seek immediate medical attention.[10][11]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10] Seek immediate medical attention.[10][11]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][11]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5][8]

Core Synthetic Applications in Pharmaceutical Development

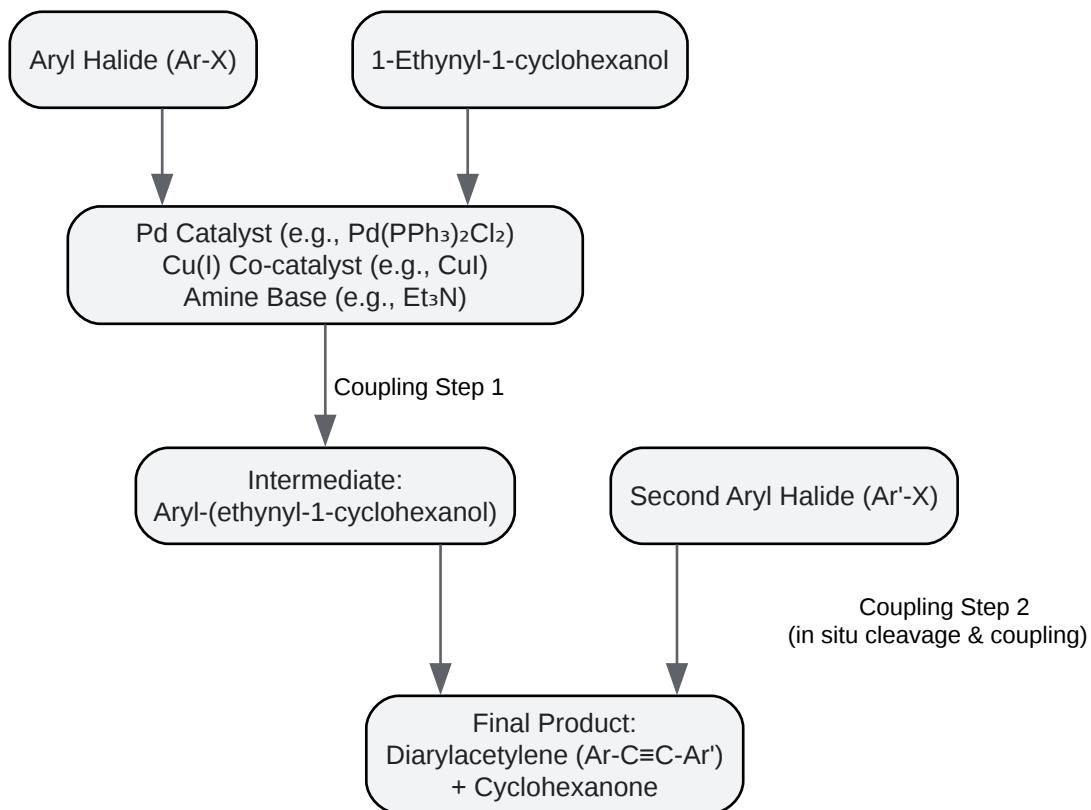
The utility of **1-ethynyl-1-cyclohexanol** is best demonstrated through its application in robust and widely used synthetic reactions.

Application: Sonogashira Coupling for Arylalkyne Synthesis

The Sonogashira cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[12][13] This reaction is fundamental in the synthesis of natural products, biologically active molecules, and conjugated polymers.[14][15]

Causality and Insight: While acetylene gas can be used in these couplings, it is hazardous and difficult to handle. **1-Ethynyl-1-cyclohexanol** serves as a superior and safer solid surrogate for acetylene.[14] It allows for precise stoichiometry and is particularly efficient in 'one-pot' sequential coupling reactions, streamlining the synthesis of complex diarylacetylenes.[14]

Workflow: One-Pot Sonogashira Coupling



Caption: One-pot synthesis of diarylacetylenes using ECH.

Protocol: Synthesis of a Symmetrical Diarylacetylene via Sonogashira Coupling

This protocol is a representative example of a copper-free Sonogashira coupling, adapted for using **1-ethynyl-1-cyclohexanol** as the acetylene source.

- Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., iodobenzene, 2.0 mmol), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.02 mmol, 1 mol%), and a suitable base (e.g., K_2CO_3 , 4.0 mmol).

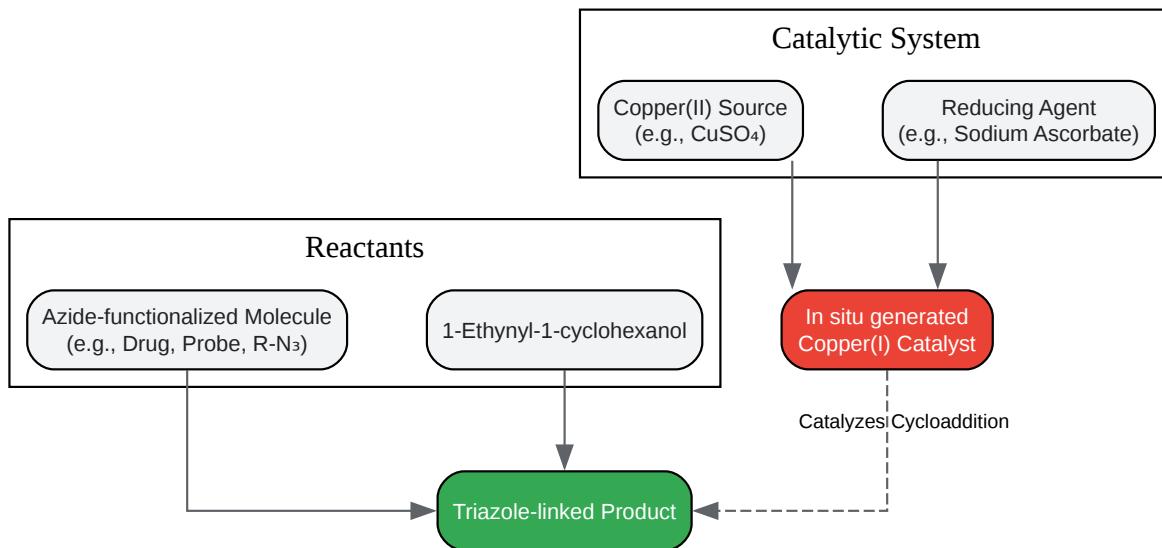
- Reagent Addition: Add **1-ethynyl-1-cyclohexanol** (1.0 mmol, 0.5 equivalents) to the flask.
- Solvent: Add a degassed solvent, such as anhydrous ethanol (EtOH, 10 mL).[14]
- Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.[14] The reaction involves the initial coupling followed by in-situ elimination of cyclohexanone and a second coupling.
- Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
- Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure diarylacetylene.

Application: Click Chemistry for Bio-orthogonal Conjugation

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[16] The premier example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[17][18]

Causality and Insight: The terminal alkyne of **1-ethynyl-1-cyclohexanol** is an ideal handle for CuAAC reactions. The resulting triazole ring is not just a simple linker; it is a bioisostere of an amide bond but is resistant to hydrolysis, making it exceptionally stable in biological systems. [16] This makes ECH a valuable tool for conjugating molecules to biomacromolecules, creating radiopharmaceuticals, or rapidly assembling libraries of potential drug candidates for high-throughput screening.[17][19]

Workflow: CuAAC Click Reaction



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Caption: Workflow for synthesizing triazole conjugates via CuAAC.

Protocol: Synthesis of a Triazole Derivative using Click Chemistry

This protocol describes a typical CuAAC reaction in an aqueous solvent system, highlighting the reaction's biocompatibility.

- Reagent Preparation: In a vial, dissolve the azide-containing substrate (1.0 mmol) and **1-ethynyl-1-cyclohexanol** (1.1 mmol) in a 1:1 mixture of t-butanol and water (10 mL).
- Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL). Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol) in water (1 mL).
- Reaction Initiation: To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed.
- Reaction Conditions: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC or LC-MS.

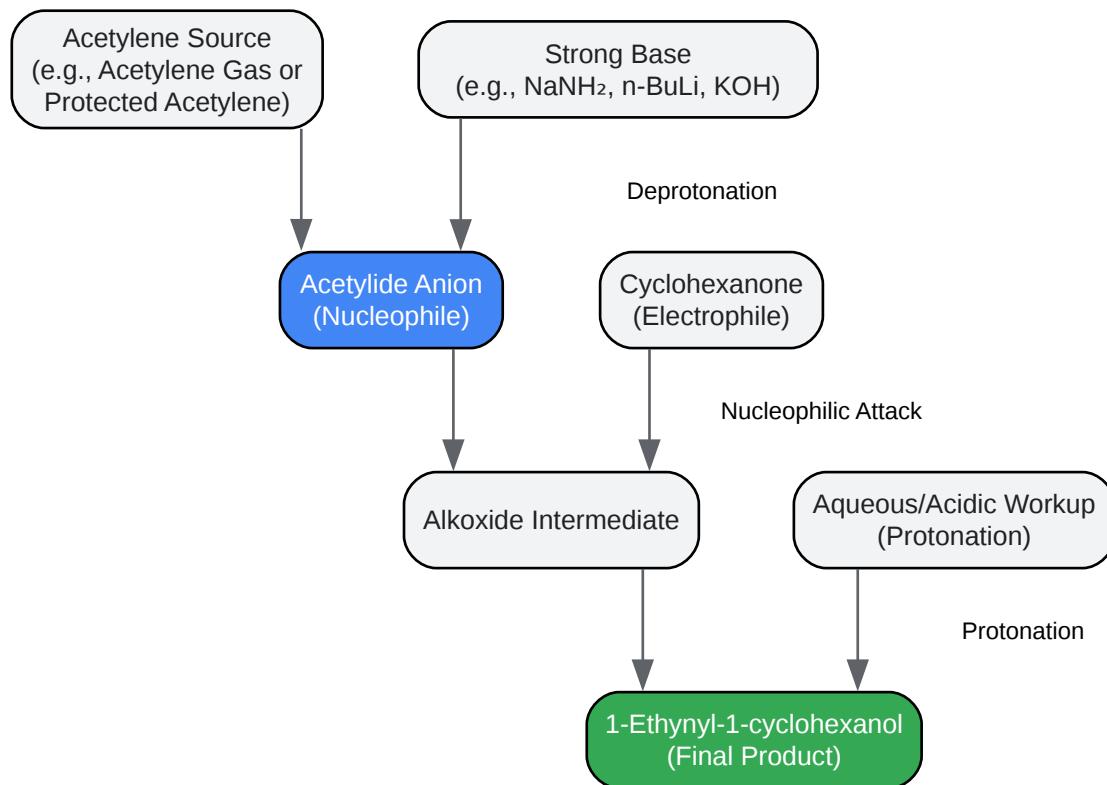
- Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure. Purify the resulting triazole product by column chromatography or recrystallization.

Application: Model Precursor for Steroidal APIs like Ethinyl Estradiol

The ethynylation of a ketone is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs), most notably steroidal hormones like ethinyl estradiol.[\[20\]](#) Ethinyl estradiol, a key component in oral contraceptives, is synthesized by the addition of an acetylene equivalent to the ketone group of estrone.[\[21\]](#)

Causality and Insight: The synthesis of **1-ethynyl-1-cyclohexanol** from cyclohexanone is the archetypal reaction for this transformation.[\[3\]](#) It serves as an invaluable, non-steroidal model system for process chemists to optimize reaction conditions (e.g., base, solvent, temperature, pressure) before applying them to the more expensive and complex steroidal starting materials. [\[3\]](#)[\[22\]](#) Understanding the nuances of this simpler reaction directly translates to improved yields and purity in the synthesis of high-value APIs.

Workflow: Synthesis of **1-Ethynyl-1-cyclohexanol**



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Caption: Synthetic pathway for **1-ethynyl-1-cyclohexanol**.

Protocol: Synthesis of **1-Ethynyl-1-cyclohexanol** via Acetylide Addition

This protocol uses trimethylsilylacetylene, a safe and convenient source of the acetylide anion. [1]

- Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
- Initial Reagents: Add anhydrous tetrahydrofuran (THF, 30 mL) and trimethylsilylacetylene (3.23 g, 33 mmol) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.[1]
- Deprotonation: Slowly add n-butyllithium (2.5 M in hexanes, 14 mL, 36 mmol) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.[1]

- Addition of Ketone: Slowly add cyclohexanone (3.0 g, 30 mmol) to the reaction mixture. After the addition is complete, allow the solution to slowly warm to room temperature and stir for 5 hours.[1]
- Desilylation & Quenching: Cool the mixture in an ice bath and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.[1]
- Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.[1]
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.[1]

Conclusion

1-Ethynyl-1-cyclohexanol is more than a simple chemical; it is a strategic tool in the arsenal of the pharmaceutical chemist. Its dual functionality enables its participation in some of the most powerful and versatile reactions in organic synthesis, including Sonogashira couplings and CuAAC click reactions. Furthermore, its synthesis serves as a foundational model for the production of complex steroidal APIs. The protocols and insights provided herein are designed to empower researchers to leverage the full potential of this valuable intermediate in their drug discovery and development endeavors.

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